molecular formula C13H22O B14390625 6-Methoxy-1,5-dimethyloctahydro-1H-4,7-methanoindene CAS No. 88033-52-7

6-Methoxy-1,5-dimethyloctahydro-1H-4,7-methanoindene

Cat. No.: B14390625
CAS No.: 88033-52-7
M. Wt: 194.31 g/mol
InChI Key: DDHRVCKPRRXHBN-UHFFFAOYSA-N
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Description

6-Methoxy-1,5-dimethyloctahydro-1H-4,7-methanoindene: is a complex organic compound with the molecular formula C12H20O This compound is part of the indene family, characterized by its unique methanoindene structure, which includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,5-dimethyloctahydro-1H-4,7-methanoindene typically involves multiple steps, starting from simpler organic molecules. One common method includes the following steps:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the indene ring system.

    Methoxylation: Introduction of the methoxy group (-OCH3) is achieved through a methoxylation reaction, often using methanol and an acid catalyst.

    Methylation: The addition of methyl groups (-CH3) is carried out using methylating agents such as methyl iodide (CH3I) in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the cyclization, methoxylation, and methylation steps sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,5-dimethyloctahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

6-Methoxy-1,5-dimethyloctahydro-1H-4,7-methanoindene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,5-dimethyloctahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4,7-Methano-1H-indene: A structurally related compound with similar ring systems but different functional groups.

    1,5-Dimethylindene: Another related compound with methyl groups but lacking the methoxy group.

Uniqueness

This detailed article provides a comprehensive overview of 6-Methoxy-1,5-dimethyloctahydro-1H-4,7-methanoindene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

88033-52-7

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

9-methoxy-3,8-dimethyltricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C13H22O/c1-7-4-5-9-10-6-11(12(7)9)13(14-3)8(10)2/h7-13H,4-6H2,1-3H3

InChI Key

DDHRVCKPRRXHBN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C1C3CC2C(C3OC)C

Origin of Product

United States

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